7,9-Dibromo-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
7,9-Dibromo-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core with bromine substituents at positions 7 and 9, a phenyl group at position 2, and a 3,4-dimethoxyphenyl moiety at position 5. This structure combines halogenated aromaticity with electron-donating methoxy groups, making it a candidate for studying structure-activity relationships (SAR) in medicinal and materials chemistry.
Properties
Molecular Formula |
C24H20Br2N2O3 |
|---|---|
Molecular Weight |
544.2 g/mol |
IUPAC Name |
7,9-dibromo-5-(3,4-dimethoxyphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H20Br2N2O3/c1-29-21-9-8-15(10-22(21)30-2)24-28-20(13-19(27-28)14-6-4-3-5-7-14)17-11-16(25)12-18(26)23(17)31-24/h3-12,20,24H,13H2,1-2H3 |
InChI Key |
CZQURVXELRIZQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC(=C5)Br)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dibromo-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization reactions to form the desired benzoxazine ring system. The reaction conditions often require the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7,9-Dibromo-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove bromine atoms or reduce other functional groups.
Substitution: Halogen atoms like bromine can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted benzoxazines.
Scientific Research Applications
7,9-Dibromo-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 7,9-Dibromo-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Halogenation Patterns
- Dibromo vs.
- Mono-Halogenation: The 9-bromo analog (Table 1, ) lacks a second halogen, reducing molecular weight and electronic effects compared to the dibromo target.
Position 5 Substituents
- This contrasts with analogs featuring electron-withdrawing groups (e.g., 4-fluorophenyl in ) or sterically hindered substituents (e.g., 2-methoxyphenyl in ).
- Ketone/Thione Modifications : Compounds 6a and 6d replace the aryl group at position 5 with a ketone or thione, respectively. Thione groups (6d) may exhibit greater metal-binding capacity, relevant to catalytic or inhibitory applications.
Position 2 Substituents
- Phenyl vs.
- 4-Methylphenyl : The analog in features a para-methylphenyl group, which may improve lipid solubility but reduce conformational flexibility.
Implications for Bioactivity and Reactivity
- Electron-Rich vs. Electron-Deficient Systems : The target’s 3,4-dimethoxyphenyl group likely increases nucleophilicity, making it more reactive toward electrophilic agents than fluorophenyl-containing analogs.
Biological Activity
7,9-Dibromo-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound belonging to the class of pyrazolo[1,5-c][1,3]benzoxazines. Its unique molecular structure, characterized by the presence of bromine atoms and a dimethoxyphenyl group, contributes to its diverse chemical properties and potential applications in medicinal chemistry.
Molecular Structure
- Molecular Formula : C24H20Br2N2O3
- Molecular Weight : 544.2 g/mol
The compound's structure enhances its reactivity and selectivity towards biological targets compared to similar compounds, making it an attractive candidate for further research.
Biological Activity Overview
Research indicates that 7,9-dibromo-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibits notable biological activities. Key areas of interest include:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation across various types of cancer cell lines.
- Mechanism of Action : The mechanism may involve interactions with specific biological targets that regulate cellular processes related to growth and apoptosis.
Anticancer Activity
A study evaluating the anticancer properties of similar benzoxazine derivatives found that modifications in the structure can significantly influence biological activity. For instance:
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 7,9-Dibromo-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | MDA-MB-231 (Breast Cancer) | 16.2 |
| 7-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | PC-3 (Prostate Cancer) | 7.84 |
These findings suggest that the compound could serve as a lead for further structural optimization aimed at enhancing anticancer efficacy .
Structure–Activity Relationship (SAR)
The relationship between chemical structure and biological activity was explored through various synthesized derivatives. The following table summarizes the inhibitory effects against different cancer cell lines:
| Compounds | MIA PaCa-2 (%) | MDA-MB-231 (%) | PC-3 (%) |
|---|---|---|---|
| Compound A | 59 ± 6.3 | 53 ± 3.7 | 1.0 ± 2.8 |
| Compound B | 91 ± 1.1 | 42 ± 11 | 11 ± 2.5 |
These results highlight the importance of specific functional groups in enhancing anticancer activity .
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : Targeting pathways that regulate cell cycle progression.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
